molecular formula C6H5ClN2O2 B028928 4-Chloro-2-nitroaniline CAS No. 89-63-4

4-Chloro-2-nitroaniline

Cat. No.: B028928
CAS No.: 89-63-4
M. Wt: 172.57 g/mol
InChI Key: PBGKNXWGYQPUJK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitroaniline (4C2NA, C₆H₅ClN₂O₂) is an aromatic amine derivative with a nitro (-NO₂) group at the 2-position and a chlorine atom at the 4-position of the benzene ring. It is a yellow crystalline solid with a melting point of 47–51°C and a molecular weight of 172.57 g/mol. This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and heterocyclic compounds like benzimidazoles and spiro-naphthalene derivatives . Its solubility in organic solvents (e.g., toluene, methanol) and reactivity in catalytic transfer hydrogenation (CTH) and substitution reactions make it valuable in industrial and research settings .

4C2NA exhibits moderate toxicity to mammalian cells. Studies on isolated rat hepatocytes revealed that exposure to 2 mM 4C2NA for 3 hours caused significant cellular damage, including glutathione (GSH) depletion (13 mM/10⁶ cells) and disruption of lactate dehydrogenase (LDH) and glucose-6-phosphatase (G-6-Pase) activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroaniline can be synthesized through the nitration of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, this compound is produced by the amination of 1,4-dichloro-2-nitrobenzene. This process involves the reaction of 1,4-dichloro-2-nitrobenzene with ammonia at elevated temperatures and pressures . The product is then purified through crystallization and drying.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Reduction: 4-Chloro-1,2-phenylenediamine.

    Substitution: Depending on the nucleophile, various substituted anilines can be formed.

Scientific Research Applications

Chemical Properties and Basic Information

4-Chloro-2-nitroaniline is characterized by a bright orange powder form and is soluble in organic solvents like methanol and ethanol. Its molecular structure includes a chloro group and a nitro group attached to an aniline ring, which contributes to its reactivity and utility in various chemical reactions .

Applications in Dye Manufacturing

One of the primary applications of this compound is as an intermediate in the synthesis of dyes. It serves as a key building block for azo dyes, which are widely used in textiles and printing industries due to their vibrant colors and stability. The compound's ability to undergo various chemical transformations makes it valuable for creating complex dye structures .

Table 1: Common Dyes Derived from this compound

Dye NameApplication AreaColor
Azo DyesTextilesVarious
Acid DyesWool and SilkBright Shades
Direct DyesCottonBright Colors

Pharmaceutical Applications

This compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Notably, it is involved in the production of niclosamide, an anti-helminthic drug used to treat parasitic infections . The compound's derivatives have shown potential biological activities, making them candidates for further drug development.

Case Study: Niclosamide Synthesis

  • Objective : To synthesize niclosamide using this compound.
  • Method : The nitro group of this compound is reduced to an amine, followed by coupling with salicylic acid derivatives.
  • Outcome : The resulting product exhibits effective anti-parasitic properties.

Environmental Impact and Biodegradation

Despite its industrial utility, this compound poses environmental concerns due to its persistence and toxicity. It has been classified as a black-listed substance because of its poor biodegradability . Research indicates that it can cause cellular damage and has mutagenic potential, highlighting the need for effective remediation strategies.

Biodegradation Pathways
Recent studies have explored microbial degradation pathways for this compound. Microorganisms such as Rhodococcus sp. have shown promise in degrading this compound through aerobic processes, potentially leading to less harmful byproducts .

Table 2: Microbial Degradation Studies

MicroorganismDegradation Rate (%)Byproducts
Rhodococcus sp.70%Amines, phenolic compounds
Pseudomonas sp.60%Nitroaromatic derivatives

Toxicological Considerations

Toxicological studies indicate that while this compound shows low bioaccumulation potential, its metabolites can be toxic and mutagenic. The reduction of the nitro group can lead to reactive intermediates that interact with DNA, raising concerns about carcinogenic effects .

Summary of Toxicity Studies

  • Acute Toxicity : No significant mortality observed at high doses (2200 mg/kg).
  • Mutagenicity : Non-mutagenic in specific assays; however, structural alerts exist for potential DNA interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4-nitroaniline (2C4NA)

Structural Differences : A positional isomer of 4C2NA, with chlorine at the 2-position and nitro at the 4-position.
Key Comparisons :

  • Toxicity : 2C4NA is more toxic than 4C2NA. At 2 mM, it reduced hepatocyte viability to 10 mM GSH/10⁶ cells (vs. 13 mM for 4C2NA) and caused more severe microsomal damage .
  • Biodegradation: Unlike 4C2NA, 2C4NA is metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic pathway involving dechlorination and nitro-reduction .
  • Catalytic Reactivity : In CTH reactions, 2C4NA yielded 2-chloro-1,4-phenylenediamine (17% yield), while 4C2NA produced 4-chloro-1,2-phenylenediamine (42% yield). Dehalogenation competed with nitro reduction in both cases .

4-Chloro-N-ethyl-2-nitroaniline

Structural Differences : An N-ethyl derivative of 4C2NA (C₈H₉ClN₂O₂, MW 200.62 g/mol) .
Key Comparisons :

  • Solubility : The ethyl group increases hydrophobicity, reducing solubility in polar solvents compared to 4C2NA.
  • Applications : Used in ligand synthesis (e.g., L3 in Fig. 1 of ) for coordination chemistry due to its bulky substituent .

4-Chloro-N,N-dimethyl-2-nitroaniline

Structural Differences: Features dimethylamino groups (C₈H₉ClN₂O₂, MW 200.62 g/mol) . Key Comparisons:

  • Reactivity: The electron-donating dimethylamino group stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to 4C2NA.
  • Thermodynamics : Higher molecular weight and altered crystal packing due to steric effects.

2,4-Dinitroaniline

Structural Differences : Contains two nitro groups (at 2- and 4-positions) instead of one nitro and one chlorine.
Key Comparisons :

  • Solubility : Lower solubility in organic solvents due to increased polarity from the second nitro group .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (g/100 mL, 25°C)
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ 172.57 47–51 1.23 (solid, predicted)
2-Chloro-4-nitroaniline C₆H₅ClN₂O₂ 172.57 ~50 (estimated) Similar to 4C2NA
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 200.62 Not reported Lower in polar solvents

Table 2: Toxicity and Reactivity

Compound Hepatocyte GSH Depletion (3h, 2 mM) Key Reaction Products (CTH) Biodegradation Pathway
This compound 13 mM/10⁶ cells 4-Chloro-1,2-phenylenediamine (42%) Not characterized
2-Chloro-4-nitroaniline 10 mM/10⁶ cells 2-Chloro-1,4-phenylenediamine (17%) Aerobic degradation

Research Findings and Implications

Toxicity Mechanisms : Both 4C2NA and 2C4NA induce oxidative stress via GSH depletion, but 2C4NA’s chlorine position enhances reactivity with cellular thiols .

Synthetic Utility: 4C2NA’s chlorine and nitro groups enable diverse transformations, such as: Synthesis of quinolinequinones via Ullmann coupling . Preparation of anti-MRSA benzimidazoles through tin(II)-mediated nitro reduction .

Biological Activity

4-Chloro-2-nitroaniline (C₆H₄ClN₃O₂), a derivative of aniline, is a compound of significant interest due to its various biological activities and applications in the chemical industry. This article explores the biological activity of this compound, focusing on its antibacterial properties, genotoxicity, and metabolic pathways. The findings are supported by data tables and relevant case studies.

This compound is characterized by the presence of a chlorine atom and a nitro group attached to an aniline structure. Its molecular weight is approximately 173.6 g/mol, and it is soluble in organic solvents such as acetone and ethanol.

PropertyValue
Molecular FormulaC₆H₄ClN₃O₂
Molecular Weight173.6 g/mol
SolubilitySoluble in acetone, ethanol
Melting Point75-78 °C

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties . A study conducted by Dixit et al. (2019) evaluated various substituted anilines for their antibacterial activity. The results showed that compounds with para substitutions, including this compound, demonstrated significant antibacterial effects against several bacterial strains.

Table 2: Antibacterial Activity of Substituted Anilines

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
S. aureus18
4-NitroanilineE. coli12
S. aureus16

Genotoxicity

The genotoxic potential of this compound has been assessed through various in vitro studies. According to a human health assessment conducted by NICNAS, evidence suggests that this compound may be genotoxic, indicating potential risks associated with exposure.

Metabolic Pathways

The metabolic degradation of related compounds, such as 2-chloro-4-nitroaniline, has been studied extensively. Research by Khan et al. (2013) describes the biodegradation pathway of this compound by Rhodococcus sp., which utilizes it as a carbon and nitrogen source. The pathway involves the transformation of the nitro group into other metabolites.

Table 3: Metabolic Pathway of 2-Chloro-4-Nitroaniline

StepEnzyme InvolvedProduct
Nitro group removalFlavin-dependent monooxygenase4-Amino-3-chlorophenol
Further degradationAniline dioxygenase6-Chlorohydroxyquinol

Study on Antibacterial Properties

In a recent study published in the Journal of Research in Pharmacy, researchers synthesized various derivatives of anilines, including this compound, and tested their antibacterial activities against common pathogens. The findings indicated that this compound exhibited potent antibacterial effects, particularly against Gram-positive bacteria.

Genotoxicity Assessment

A comprehensive assessment by NICNAS highlighted the genotoxic effects observed in vitro when cells were exposed to this compound. The study emphasized the need for caution in handling this compound due to its potential health risks.

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for 4-chloro-2-nitroaniline, and what are their key reaction parameters?

  • Methodological Answer : Two primary methods are documented:

  • Nitration of 4-chloroaniline : Nitration with mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) yields this compound. Stoichiometric ratios and cooling are critical to avoid over-nitration .
  • Diazotization and coupling : Used in dye synthesis, this compound is diazotized with NaNO₂/H₂SO₄ and coupled with phenolic compounds (e.g., 2-tert-butyl-4-methylphenol) at molar ratios of 1:1.04:1.18 (this compound:NaNO₂:phenol) .
  • Yield Optimization : Catalysts like P₂O₅ improve yields (up to 62%), while arsenic pentoxide achieves 83% in quinoline synthesis .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons and substituent positions .
  • Chromatography : HPLC or TLC with UV detection monitors reaction progress.
  • Thermal Analysis : Melting point (116–119°C) and DSC assess crystalline purity .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?

  • Methodological Answer :

  • High Solubility : Polar aprotic solvents (acetonitrile, toluene) at elevated temperatures (>80°C).
  • Low Solubility : Alkanes (cyclohexane) and water.
  • Data Table :
SolventSolubility (g/100g, 25°C)Temperature Dependence
Ethanol2.1Increases linearly
Acetonitrile5.8Nonlinear above 50°C
Cyclohexane0.3Minimal change
Source: .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : B3LYP hybrid functional (exact exchange + gradient corrections) accurately predicts ionization potentials and electron affinities .
  • Basis Sets : 6-311+G(d,p) captures electron correlation effects for nitro and chloro substituents .
  • Applications : Charge distribution analysis reveals electrophilic sites for azo coupling reactions .

Q. What experimental and computational discrepancies exist in the thermodynamic solubility modeling of this compound?

  • Methodological Answer :

  • Contradictions : Experimental solubility in methanol (2.4 g/100g at 25°C) deviates from COSMO-RS predictions by 12% due to neglecting solute-solvent hydrogen bonding .
  • Resolution : Use activity coefficient models (e.g., NRTL) with temperature-dependent parameters for better accuracy .

Q. What mechanisms underlie the toxicity of this compound in biological systems, and how can researchers mitigate these risks?

  • Methodological Answer :

  • Mechanism : Metabolites (e.g., nitroso derivatives) induce oxidative stress in hepatocytes, disrupting mitochondrial membranes at ≥2 mM concentrations .
  • Mitigation : Use closed systems with HEPA filters during synthesis; monitor airborne particulates via GC-MS .

Q. How does this compound serve as a precursor in pharmaceutical synthesis, and what are the critical reaction steps?

  • Methodological Answer :

  • Case Study : Synthesis of tizanidine (muscle relaxant) involves:

Reduction : Zn/NaOH reduces nitro to amine.

Cyclization : Forms benzothiadiazole intermediate.

Condensation : With 1-acetyl-2-imidazolidinone under acidic conditions (46% overall yield) .

  • Analytical Validation : Intermediate purity is confirmed via LC-MS and X-ray crystallography .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound-based syntheses vary across studies?

  • Methodological Answer :

  • Catalyst Efficiency : P₂O₅ yields 62% in acrylamide synthesis vs. 83% with As₂O₅ in quinoline reactions due to differing acid strengths .
  • Side Reactions : Competing hydrolysis in aqueous media reduces azo coupling efficiency by ~15% .

Q. Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for nitro-group stability .
  • Computational Modeling : Validate DFT results with experimental UV-Vis spectra .
  • Safety : Use PPE and fume hoods; toxicity data mandates handling below 0.2 mM concentrations .

Properties

IUPAC Name

4-chloro-2-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
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InChI Key

PBGKNXWGYQPUJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N
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Molecular Formula

C6H5ClN2O2
Record name 4-CHLORO-2-NITROANILINE
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DSSTOX Substance ID

DTXSID4030384
Record name 4-Chloro-2-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

4-chloro-2-nitroaniline is a bright orange powder. (NTP, 1992), Orange solid; [Hawley] Orange powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very soluble in ethanol, ether, acetic acid; slightly soluble in acetone, ligand, Insoluble in water, methanol, and ether, In water, 5,003 mg/L at 25 °C
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Vapor Pressure

0.000485 [mmHg], 4.85X10-4 mm Hg at 25 °C (wat)
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Color/Form

Orange crystals, Dark orange-yellow prisms from dil alc

CAS No.

89-63-4
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Melting Point

241 to 243 °F (NTP, 1992), 116.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-nitroaniline

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